2-(8-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
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Overview
Description
2-(8-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C10H8BrN2O3 It is a derivative of phthalazine and contains a bromine atom, making it a brominated organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the bromination of a phthalazine derivative followed by the introduction of an acetic acid moiety. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the bromine atom to other substituents or reduce the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phthalazine derivatives .
Scientific Research Applications
2-(8-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(8-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
- Methyl 2-(7-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetate
Uniqueness
2-(8-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H7BrN2O3 |
---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
2-(8-bromo-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C10H7BrN2O3/c11-7-3-1-2-6-4-12-13(5-8(14)15)10(16)9(6)7/h1-4H,5H2,(H,14,15) |
InChI Key |
OBCHFCFMLFPEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)N(N=C2)CC(=O)O |
Origin of Product |
United States |
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